molecular formula C8H7FN2O B1471809 {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 1520373-01-6

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B1471809
CAS No.: 1520373-01-6
M. Wt: 166.15 g/mol
InChI Key: PSGZRBNCNYSCEA-UHFFFAOYSA-N
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Description

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound is part of a broader class of imidazopyridine derivatives, which have shown promise in various therapeutic applications including antibacterial and antitumor properties.

The chemical structure of this compound features a fluorine atom at the 6-position of the imidazopyridine ring, which is believed to enhance its biological activity. The presence of hydroxymethyl groups can also influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Research indicates that compounds similar to this compound show potent antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella oxytoca. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 7.8 μg/mL against S. aureus .
    CompoundBacteriaMIC (μg/mL)
    {6-Fluoro...}S. aureus7.8
    {6-Fluoro...}E. coli31.25
    Other DerivativesVarious strains<10
  • Mechanism of Action : The antimicrobial mechanism is thought to involve the inhibition of peptide deformylase, an enzyme critical for bacterial protein synthesis .

Antiviral Activity

In addition to antibacterial properties, certain imidazopyridine derivatives have shown antiviral activity. For example, some compounds derived from this class have been tested against HIV and exhibited promising results with IC50 values around 0.18 μM . The selectivity index for these compounds indicates a favorable therapeutic window.

Study on Antibacterial Properties

In a comparative study by Thakur et al., various synthesized imidazopyridine derivatives were evaluated for their antibacterial efficacy. Among them, this compound was highlighted for its strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of fluorine substitution in enhancing antibacterial potency .

Antiviral Screening

Another study focused on the antiviral capabilities of imidazopyridine derivatives against HIV. The findings suggested that structural modifications could lead to enhanced binding affinity to viral proteins, thereby improving their efficacy as antiviral agents .

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZRBNCNYSCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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